N-(1-benzothiophen-5-yl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzothiophen-5-yl)-3,4,5-trimethoxybenzamide is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Mechanism of Action
Target of Action
The primary target of N-(1-benzothiophen-5-yl)-3,4,5-trimethoxybenzamide is the Amyloid beta A4 protein . This protein plays a crucial role in the pathogenesis of Alzheimer’s disease .
Mode of Action
This compound exhibits neuroprotective properties . It has been demonstrated that this compound prevents neurodegeneration induced by Amyloid-beta protein . Accumulation of Amyloid-beta protein is considered to be central to the pathogenesis of Alzheimer’s disease .
Biochemical Pathways
It is known that the compound interacts with the amyloid-beta protein, which is involved in the pathogenesis of alzheimer’s disease . The compound’s neuroprotective properties suggest that it may influence pathways related to neurodegeneration .
Pharmacokinetics
These properties play a significant role in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action are primarily neuroprotective . The compound prevents neurodegeneration induced by Amyloid-beta protein, suggesting that it may have potential therapeutic applications in the treatment of Alzheimer’s disease .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzothiophen-5-yl)-3,4,5-trimethoxybenzamide typically involves the reaction of 1-benzothiophen-5-amine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzothiophen-5-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiophene ring.
Reduction: Reduced forms of the benzamide group.
Substitution: Substituted benzothiophene derivatives.
Scientific Research Applications
N-(1-benzothiophen-5-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: The compound is used in studies involving cell signaling pathways and protein interactions.
Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial purposes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzothiophen-5-yl)-3-phenylacrylamide
- N-(1-benzothiophen-5-yl)-4-fluorobenzamide
- N-(1-benzothiophen-5-yl)-3-(methylsulfonyl)benzamide
Uniqueness
N-(1-benzothiophen-5-yl)-3,4,5-trimethoxybenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. The presence of the trimethoxy groups enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-21-14-9-12(10-15(22-2)17(14)23-3)18(20)19-13-4-5-16-11(8-13)6-7-24-16/h4-10H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXDBWWLPCZOKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.